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molecular formula C12H16N2S B8800994 4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

Cat. No. B8800994
M. Wt: 220.34 g/mol
InChI Key: JKKSMLIXGCREHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966397

Procedure details

1-(4-Acetamidothiobenzoyl)piperidine (131.2 g, 0.5 mole), ethanol (500 ml), water (1 l) and concentrated sulphuric acid (125 ml) were mixed together and refluxed for 16 hours with stirring; nearly all the solid dissolved during the first hour. The reaction mixture was cooled to about 40°C and filtered quickly to remove any insoluble material. The filtrate was then made alkaline with 6N sodium hydroxide solution using external ice-cooling. The yellow crystalline solid was filtered off, washed with water and dried in vacuo at a temperature of under 50°C. Recrystallisation of the crude product (91 g; m.p. 162°-164°) by dissolving in 6 volumes of warm chloroform (about 546 ml) followed by adding 5 volumes of petroleum ether (b.p. 40°-60°) (about 455 ml) yielded yellow crystals (85 g; 77.3%), m.p. 164°-165°.
Name
1-(4-Acetamidothiobenzoyl)piperidine
Quantity
131.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[S:10])=[CH:7][CH:6]=1)(=O)C.C(O)C.S(=O)(=O)(O)O>O>[NH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([N:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)=[S:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
1-(4-Acetamidothiobenzoyl)piperidine
Quantity
131.2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=S)N2CCCCC2)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
125 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
DISSOLUTION
Type
DISSOLUTION
Details
nearly all the solid dissolved during the first hour
FILTRATION
Type
FILTRATION
Details
filtered quickly
CUSTOM
Type
CUSTOM
Details
to remove any insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The yellow crystalline solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at a temperature of under 50°C
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the crude product (91 g; m.p. 162°-164°)
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 6 volumes of warm chloroform (about 546 ml)
ADDITION
Type
ADDITION
Details
by adding 5 volumes of petroleum ether (b.p. 40°-60°) (about 455 ml)
CUSTOM
Type
CUSTOM
Details
yielded yellow crystals (85 g; 77.3%), m.p. 164°-165°

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=S)N2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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